

A Technical Guide to the Physicochemical Properties of 5-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloronicotinaldehyde

Cat. No.: B056269

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloronicotinaldehyde, a halogenated pyridine derivative, is a significant intermediate in the synthesis of pharmaceutical and agrochemical compounds.^[1] Its structure, which combines an electron-deficient pyridine ring with a reactive aldehyde functional group, makes it a versatile building block for creating complex heterocyclic systems.^[1] The presence of the chlorine atom at the 5-position and the aldehyde at the 3-position influences the molecule's reactivity, particularly its susceptibility to nucleophilic substitution and various condensation reactions.^[1] This guide provides a detailed overview of its core physicochemical properties, synthetic methodologies, and characteristic reactions, offering a valuable resource for professionals in chemical research and drug development.

Physicochemical Properties

Quantitative data for **5-Chloronicotinaldehyde** is not extensively documented in publicly available literature. The following table summarizes key identifiers and available data. Properties for related isomers are provided for context but should not be used as direct substitutes.

Property	5-Chloronicotinaldehyde	Notes / Context (Related Compounds)
CAS Number	113118-82-4 [2] [3] [4] [5]	-
Molecular Formula	C ₆ H ₄ CINO [2] [5]	-
Molecular Weight	141.56 g/mol [2] [5]	-
Synonyms	5-Chloro-3-pyridinecarboxaldehyde, 5-Chloro-3-formylpyridine [3] [5]	-
Appearance	Solid (Typical)	2-Chloronicotinaldehyde is a white to light yellow solid.
Melting Point	Data not available	6-Chloronicotinaldehyde: 77-81 °C. [6] 2-Chloronicotinaldehyde: 50-54 °C. [6]
Boiling Point	Data not available	6-Chloronicotinaldehyde: 249.3±20.0 °C at 760 mmHg. [6] 2-Chloro-2-fluoronicotinaldehyde: 238 °C. [7]
Density	Data not available	6-Chloronicotinaldehyde: 1.3±0.1 g/cm ³ . [6] 5-Chloro-2-fluoronicotinaldehyde: 1.444 g/cm ³ . [7]
Solubility	Data not available	Expected to be soluble in organic solvents like DMSO and Chloroform, similar to other isomers. [6]
pKa	Data not available	The pyridine nitrogen is basic, but its pKa is lowered by the electron-withdrawing effects of the chlorine and aldehyde groups.

Spectral Analysis

While specific spectra for **5-Chloronicotinaldehyde** are not publicly available, the expected spectral characteristics can be predicted based on its functional groups.

- ^1H NMR: The spectrum would be expected to show three distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. An additional downfield signal, typically between 9.5-10.5 ppm, would correspond to the aldehydic proton.
- ^{13}C NMR: The carbon spectrum would display six signals. The aldehydic carbonyl carbon is the most downfield, typically appearing in the 190-215 ppm range.^[8] The other five signals would correspond to the carbons of the pyridine ring, with their shifts influenced by the chlorine and aldehyde substituents.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically found between 1700-1720 cm^{-1} .^[9] Additional characteristic peaks would include C-H stretching from the aldehyde group (around 2720 cm^{-1} and 2820 cm^{-1}) and C-H and C=C/C=N stretching from the aromatic pyridine ring.

Experimental Protocols: Synthesis

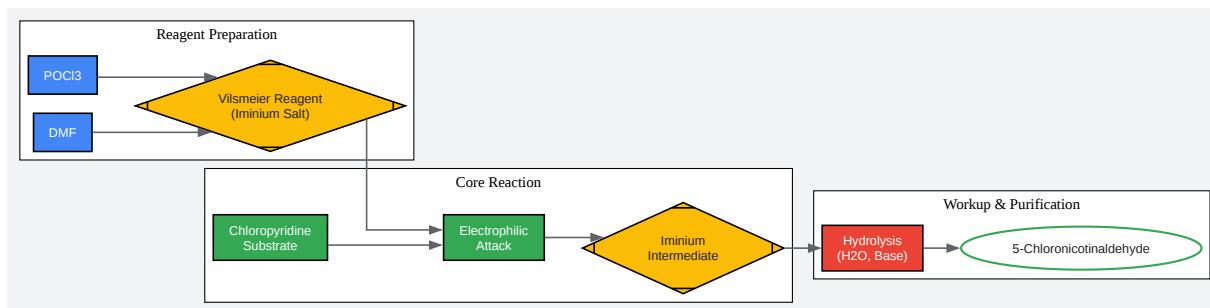
The primary method for synthesizing chloronicotinaldehydes is the Vilsmeier-Haack reaction.^[1] ^[10] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.

General Protocol for the Vilsmeier-Haack Formylation

This protocol describes a general method for the formylation of activated pyridine rings to yield chloronicotinaldehydes.

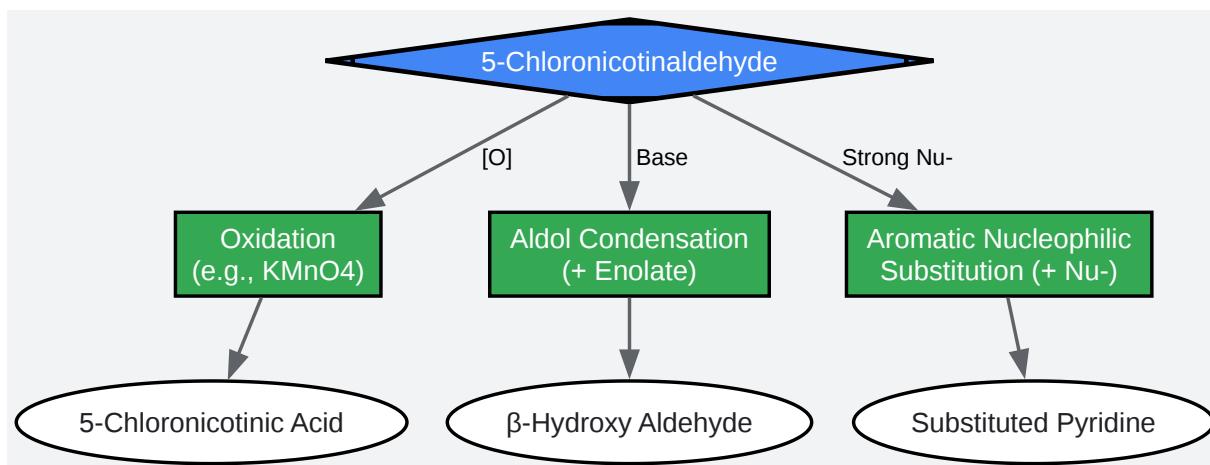
Reagents & Equipment:

- Substituted Chloropyridine (starting material)
- Phosphorus oxychloride (POCl_3) or similar reagent (diphosgene, triphosgene)^[10]
- N,N-Dimethylformamide (DMF)


- Round-bottom flask with a magnetic stirrer
- Ice bath
- Drying tube
- Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

- Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere, phosphorus oxychloride is added dropwise to chilled N,N-Dimethylformamide (DMF) with stirring. This exothermic reaction forms the electrophilic chloromethyliminium salt known as the Vilsmeier reagent.[\[11\]](#) The temperature is typically maintained below 5 °C.
- Aromatic Substitution: The starting chloropyridine derivative is added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred, and the temperature may be gradually increased (e.g., to 80 °C) to facilitate the electrophilic aromatic substitution.[\[1\]](#)[\[12\]](#)
- Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Hydrolysis: Upon completion, the reaction mixture is carefully poured into crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to hydrolyze the iminium intermediate to the final aldehyde product.
- Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
- Final Purification: The crude product is purified, typically by column chromatography, to yield the pure chloronicotinaldehyde.


Visualized Workflows and Reactions

The following diagrams illustrate the synthesis workflow and key chemical reactions of **5-Chloronicotinaldehyde**.

[Click to download full resolution via product page](#)

Figure 1: General workflow for the synthesis of **5-Chloronicotinaldehyde** via the Vilsmeier-Haack reaction.

[Click to download full resolution via product page](#)

Figure 2: Logical relationship diagram illustrating the key chemical reactivity of 5-Chloronicotinaldehyde.

Chemical Reactivity and Applications

5-Chloronicotinaldehyde is a valuable synthetic intermediate due to the reactivity of its functional groups.

- **Aldehyde Group Reactions:** The aldehyde moiety can undergo a wide range of transformations. It can be oxidized to form 5-chloronicotinic acid, participate in aldol condensations with carbonyl compounds to create β -hydroxycarbonyl products, and undergo Wittig reactions to form alkenes.[1]
- **Aromatic Nucleophilic Substitution:** The pyridine ring is electron-deficient, and this effect is enhanced by the chlorine atom. This makes the ring susceptible to aromatic nucleophilic substitution, where a nucleophile can displace the chloride ion, particularly at high temperatures or with strong nucleophiles.[1]
- **Applications:** Due to its dual functionality, **5-Chloronicotinaldehyde** serves as a crucial starting material for accessing a diverse range of chemical structures. It is frequently used in the development of scaffolds for potential pharmaceuticals and agrochemicals, where the pyridine core is a common motif.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Chloronicotinaldehyde | 113118-82-4 [smolecule.com]
- 2. 113118-82-4|5-Chloronicotinaldehyde|BLD Pharm [bldpharm.com]
- 3. 5-CHLORO-PYRIDINE-3-CARBALDEHYDE | 113118-82-4 [chemicalbook.com]
- 4. ivychem.com [ivychem.com]

- 5. CAS NO. 113118-82-4 | 5-CHLORO-PYRIDINE-3-CARBALDEHYDE | C6H4CINO
[localpharmaguide.com]
- 6. 6-Chloronicotinaldehyde | CAS#:23100-12-1 | ChemsrC [chemsrc.com]
- 7. chemwhat.com [chemwhat.com]
- 8. chemscene.com [chemscene.com]
- 9. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 10. researchgate.net [researchgate.net]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 5-Chloronicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b056269#5-chloronicotinaldehyde-physicochemical-properties\]](https://www.benchchem.com/product/b056269#5-chloronicotinaldehyde-physicochemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com